3-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione 3-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
Brand Name: Vulcanchem
CAS No.: 1114839-37-0
VCID: VC11809856
InChI: InChI=1S/C21H19FN2O3S/c1-27-18-12-6-15(7-13-18)14-24-21(16-8-10-17(22)11-9-16)23-19-4-2-3-5-20(19)28(24,25)26/h2-13,21,23H,14H2,1H3
SMILES: COC1=CC=C(C=C1)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F
Molecular Formula: C21H19FN2O3S
Molecular Weight: 398.5 g/mol

3-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

CAS No.: 1114839-37-0

Cat. No.: VC11809856

Molecular Formula: C21H19FN2O3S

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

3-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione - 1114839-37-0

Specification

CAS No. 1114839-37-0
Molecular Formula C21H19FN2O3S
Molecular Weight 398.5 g/mol
IUPAC Name 3-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide
Standard InChI InChI=1S/C21H19FN2O3S/c1-27-18-12-6-15(7-13-18)14-24-21(16-8-10-17(22)11-9-16)23-19-4-2-3-5-20(19)28(24,25)26/h2-13,21,23H,14H2,1H3
Standard InChI Key NUJVHCYJEMWKHN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F
Canonical SMILES COC1=CC=C(C=C1)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F

Introduction

3-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound featuring a benzothiadiazine core. This heterocyclic structure, which includes sulfur and nitrogen, is significant in medicinal chemistry due to its diverse biological activities. The compound's molecular formula is not explicitly provided in the available sources, but its molecular weight is approximately 348.38 g/mol.

Synthesis

The synthesis of 3-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multi-step synthetic routes. These processes require careful selection of reagents and reaction conditions to optimize yield and purity. Specific details about reaction temperatures, solvents, and reagents are critical for successful synthesis.

Potential Applications

This compound is of interest in drug discovery due to its potential pharmacological properties. The benzothiadiazine core suggests interactions with biological targets through mechanisms such as π-stacking or hydrogen bonding, which are important for therapeutic efficacy.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Potential Applications
4-[(4-Fluorophenyl)methyl]-2-(4-methoxyphenyl)-1,2,4-thiadiazolidine-3,5-dioneC16H13FN2O3S332.4Potential pharmacological properties
3-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dioneNot explicitly statedApproximately 348.38Drug discovery, potential therapeutic applications
4-(3-fluorophenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-oneC17H16FN3O313.33Potential biological activities

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